2-Undecylpyrrole

Vue d'ensemble

Description

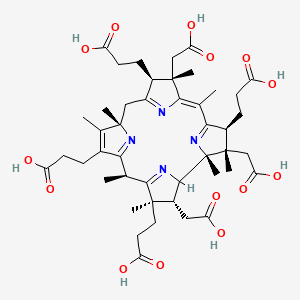

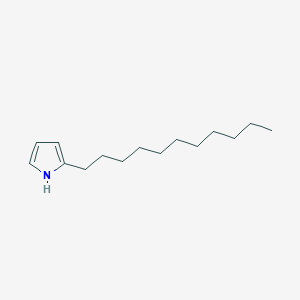

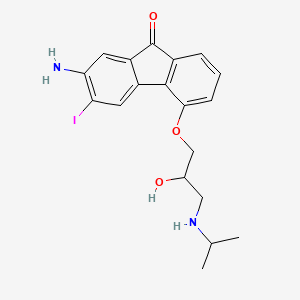

2-Undecylpyrrole is a natural product found in Streptomyces albidoflavus and Streptomyces coelicolor . It has a molecular formula of C15H27N .

Synthesis Analysis

The synthesis of 2-Undecylpyrrole involves a set of genes (redR, redQ, redP, redL, redK, and redJ) that work together . Another set of 10 genes (redX, redW, redY, redV, redU, redO, redN, redM, redI, and redF) are shown to catalyze the synthesis of MBC . The first steps in the biosynthesis of MBC have been shown biochemically to involve the incorporation of L-proline to form the pyrrole ring through a pyrrolyl-2-carboxyl-S-PCP intermediate .

Molecular Structure Analysis

The molecular structure of 2-Undecylpyrrole is characterized by a molecular weight of 221.38 g/mol . The InChI string representation is InChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3 . The Canonical SMILES representation is CCCCCCCCCCC1=CC=CN1 .

Chemical Reactions Analysis

Oxidative cyclization reactions are key steps in the biosynthesis of several important bioactive natural products . In non-haem oxidative cyclases, iron-bound molecular oxygen is generally assumed to undergo reductive cleavage to generate an Fe (IV)=O intermediate that carries out regio- and stereospecific cleavage of a C–H bond to generate a carbon-centred radical (or a metal-bound equivalent) as the key intermediate in oxidative cyclization .

Applications De Recherche Scientifique

Anticancer Applications

2-Undecylpyrrole has been studied for its potential in anticancer treatments due to its presence in prodigiosin-like compounds. These compounds exhibit cytotoxic activities against cancer cells by inducing apoptosis and inhibiting cancer cell proliferation . The ability of 2-Undecylpyrrole derivatives to disrupt cancer cell membranes and interfere with energy metabolism makes them promising candidates for novel oncology therapeutics.

Antimalarial Activity

The antimalarial properties of 2-Undecylpyrrole derivatives stem from their interference with the life cycle of the malaria parasite. By inhibiting the synthesis of essential proteins within the parasite, these compounds can effectively reduce the parasite’s viability, offering a potential pathway for developing new antimalarial drugs .

Immunosuppressive Effects

In the field of immunology, 2-Undecylpyrrole has been associated with immunosuppressive activity. This is particularly useful in preventing organ transplant rejection and treating autoimmune diseases. The compound’s ability to modulate immune responses without causing significant toxicity is a key area of research .

Antibiotic Properties

Research has indicated that 2-Undecylpyrrole can be part of the biosynthesis pathway for antibiotics like prodiginines. These antibiotics are known for their broad-spectrum activity against various bacterial pathogens, making them valuable in the fight against antibiotic-resistant bacteria .

Biosynthetic Engineering

Metabolic engineering of microorganisms like Streptomyces coelicolor has been performed to enhance the production of secondary metabolites containing 2-Undecylpyrrole. This approach aims to increase the yield of valuable compounds for pharmaceutical applications through genetic modifications .

Chemical Synthesis of Red Pigments

2-Undecylpyrrole is involved in the synthesis of red pigments, such as prodigiosins, which have potential applications in dyeing textiles and developing colorimetric sensors due to their vivid color and stability .

Food Science and Preservation

The antimicrobial properties of 2-Undecylpyrrole derivatives can be harnessed in food preservation. By inhibiting the growth of spoilage microorganisms, these compounds can extend the shelf life of food products and maintain their safety and quality .

Orientations Futures

The future directions for research on 2-Undecylpyrrole could involve further elucidation of its biosynthetic pathway and exploration of its potential biological activities. Given its role as a key intermediate in the biosynthesis of prodiginines, which have demonstrated various bioactivities, 2-Undecylpyrrole may also possess interesting biological properties that could be exploited for drug development .

Mécanisme D'action

Target of Action

2-Undecylpyrrole, also known as 2-undecyl-1H-pyrrole, is a key intermediate in the biosynthesis of prodiginines , a large family of microbial secondary metabolites with a core structure of tripyrrole rings . Prodiginines exhibit various biological activities, such as anti-cancer, anti-microbial, anti-algae, anti-parasitic, pesticides, and UV radiation resistance . The primary targets of 2-undecylpyrrole are therefore the cells affected by these activities, particularly cancer cells .

Mode of Action

The mode of action of 2-undecylpyrrole involves its interaction with the biosynthetic pathways of prodiginines . The redPQRKL genes in Streptomyces coelicolor are involved in the biosynthesis of 2-undecylpyrrole . RedL and RedK are proposed to generate 2-undecylpyrrole from dodecanoic acid or a derivative .

Biochemical Pathways

The biosynthesis of 2-undecylpyrrole is part of a bifurcated process involving the condensation of 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) with a monopyrrole . The redPQRKL genes are involved in the biosynthesis of 2-undecylpyrrole . RedL and RedK are proposed to generate 2-undecylpyrrole from dodecanoic acid or a derivative . The RedH enzyme from Streptomyces coelicolor catalyzes the condensation of MBC and 2-undecylpyrrole to form the natural product undecylprodiginine .

Result of Action

The result of the action of 2-undecylpyrrole is the production of prodiginines, which exhibit various bioactivities . For example, prodiginines have shown preferred cytotoxicity to cancer cells rather than normal cells, indicating a good biological selectivity and safety .

Action Environment

The action of 2-undecylpyrrole, as part of the prodiginine biosynthesis, is influenced by the microbial environment in which it is produced . The prodiginines have a widespread distribution among many environmental microbes and diverse biosynthetic pathways, indicating important ecological roles and a great potential for new congeners .

Propriétés

IUPAC Name |

2-undecyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZHBNXWXKXCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451316 | |

| Record name | 2-Undecylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Undecylpyrrole | |

CAS RN |

61930-40-3 | |

| Record name | 2-Undecylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Undecylpyrrole in the biosynthesis of prodiginines?

A1: 2-Undecylpyrrole is a key intermediate in the biosynthesis of prodiginines, a family of red-pigmented antibiotics. It acts as a building block and is condensed with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) in a reaction catalyzed by the enzyme RedH. This condensation yields undecylprodiginine. [, , ]

Q2: How does the enzyme RedG utilize 2-Undecylpyrrole in the biosynthesis of streptorubin B?

A2: RedG, a Rieske oxygenase-like enzyme, catalyzes the oxidative carbocyclization of undecylprodiginine, a product formed from the condensation of 2-Undecylpyrrole and MBC. This reaction leads to the formation of streptorubin B, a carbocyclic derivative of prodiginine. [, , ]

Q3: Can modifications to the structure of 2-Undecylpyrrole be tolerated by the enzymes involved in prodiginine biosynthesis?

A3: Studies have shown that RedH and RedG, the enzymes involved in prodiginine biosynthesis, exhibit some degree of substrate tolerance. Analogues of 2-Undecylpyrrole, with modifications such as variations in alkyl chain length, introduction of heteroatoms (like oxygen), and deuterium labeling, have been successfully incorporated into prodiginine analogues. [, , ]

Q4: What is the stereochemical outcome of the RedG-catalyzed reaction involving 2-Undecylpyrrole?

A4: Research using stereospecifically deuterium-labeled 2-Undecylpyrrole has revealed that the RedG-catalyzed oxidative carbocyclization proceeds with inversion of configuration at the C-7' position of 2-Undecylpyrrole. This finding contrasts with other nonheme iron-dependent oxygenase-like enzymes that typically exhibit retention of configuration. [, ]

Q5: What are the potential applications of understanding the biosynthetic pathway involving 2-Undecylpyrrole?

A6: A deeper understanding of this pathway, including the enzymes involved and their substrate specificity, can pave the way for producing novel prodiginine analogues with potentially improved pharmacological properties. This could involve manipulating the biosynthetic pathway through genetic engineering or employing chemoenzymatic approaches. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]-3-quinolinecarbonitrile](/img/structure/B1249749.png)

![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)

![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)